molecular formula C22H16O6 B2896447 Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300556-28-9

Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2896447
CAS No.: 300556-28-9
M. Wt: 376.364
InChI Key: COTKCUZZNQUBNU-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where furan-2-carboxylic acid is reacted with phenylacetic acid in the presence of a base such as piperidine, followed by esterification with ethanol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid

  • Reduction: Reduced benzofuran derivatives

  • Substitution: Various substituted benzofurans depending on the introduced functional group

Scientific Research Applications

Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

  • Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

  • Ethyl 5-(furan-2-carbonyloxy)-2-(3,4-dimethoxyphenyl)-1-benzofuran-3-carboxylate

Properties

IUPAC Name

ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-2-25-22(24)19-16-13-15(27-21(23)18-9-6-12-26-18)10-11-17(16)28-20(19)14-7-4-3-5-8-14/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTKCUZZNQUBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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